5-Hydroxybenzotriazole
Overview
Description
5-Hydroxybenzotriazole is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole . It is primarily used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . The primary targets of this compound are the amino groups of protected amino acids involved in peptide synthesis .
Mode of Action
This compound acts by facilitating the condensation of the amino group of protected amino acids with the activated ester . It is used to produce such activated esters, which are insoluble and react with amines at ambient temperature to give amides . This interaction with its targets results in the formation of peptide bonds, which are crucial for the synthesis of peptides .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it influences the downstream effects of this pathway, which include the creation of peptides and proteins. These molecules play vital roles in various biological functions and processes .
Pharmacokinetics
Its impact on bioavailability is evident in its role in peptide synthesis, where it improves the efficiency of the process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of peptides. By facilitating the formation of peptide bonds, it aids in the creation of peptides and proteins, which are fundamental to various biological functions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that anhydrous this compound is explosive . Therefore, the presence of water in its environment can impact its stability. Furthermore, its use in peptide synthesis is typically carried out under controlled laboratory conditions to ensure optimal efficacy .
Properties
IUPAC Name |
2H-benzotriazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSNFZAOYHOOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Hydroxybenzotriazole suitable for synthesizing azo dyes?
A1: this compound is a particularly interesting building block for azo dyes due to its structure. [] It possesses both a hydroxyl group (-OH) and an amino group (-NH2) that can participate in diazotization reactions, a crucial step in the formation of azo dyes. This allows for the creation of diverse dye structures with potentially unique color properties and functionalities.
Q2: Does the incorporation of this compound into azo dyes offer any advantages compared to using benzene or naphthalene analogs?
A2: While the research paper doesn't delve into specific comparative advantages of this compound over benzene or naphthalene analogs, it does highlight "interesting observations between the properties of some synthesized dyes and the corresponding benzene or naphthalene analogs." [] This suggests that incorporating this compound leads to distinct properties in the resulting azo dyes, potentially impacting their color, fastness, or other characteristics relevant to dyeing applications. Further research is likely needed to fully elucidate these differences and their practical implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.